molecular formula C13H7F3N4O3 B10909076 1-(4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid

1-(4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B10909076
M. Wt: 324.21 g/mol
InChI Key: QXOGDDNJHONIQF-UHFFFAOYSA-N
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Description

1-(4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a unique combination of furan, pyrimidine, and pyrazole rings

Properties

Molecular Formula

C13H7F3N4O3

Molecular Weight

324.21 g/mol

IUPAC Name

1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C13H7F3N4O3/c14-13(15,16)10-6-8(9-2-1-5-23-9)17-12(18-10)20-4-3-7(19-20)11(21)22/h1-6H,(H,21,22)

InChI Key

QXOGDDNJHONIQF-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=NC(=N2)N3C=CC(=N3)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrimidine intermediates, followed by their coupling with the pyrazole ring. Common reagents used in these reactions include trifluoromethylating agents, coupling catalysts, and carboxylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are common.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions include furanones, dihydropyrimidines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-(4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Furan-2-yl)-6-(methyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid
  • 1-(4-(Furan-2-yl)-6-(chloromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid

Uniqueness

1-(4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Biological Activity

1-(4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the furan ring, trifluoromethyl group, and pyrazole moiety contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₁F₃N₄O₂, with a molecular weight of approximately 341.29 g/mol. The structural characteristics include:

  • Furan ring : A five-membered aromatic ring contributing to the compound's reactivity.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Pyrazole moiety : Known for diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

1. Antiinflammatory Activity

Studies have shown that derivatives of pyrazole compounds can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain analogs demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Pain Management

The compound has been identified as a potential inhibitor of sodium channels (Na v 1.8), which are crucial in pain pathways. This suggests that it could be developed into a therapeutic agent for pain management .

3. Antimicrobial Properties

Similar compounds have been tested for their antimicrobial activity against various bacterial strains, showing promising results. For example, derivatives with structural similarities were effective against E. coli and S. aureus, indicating potential for development as antimicrobial agents .

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

  • Study by Selvam et al. : Investigated a series of pyrazole derivatives that exhibited significant anti-inflammatory activity, with some compounds showing inhibition rates comparable to established drugs .
  • Nagarapu et al. : Conducted an in vivo study using carrageenan-induced rat paw edema models, where certain pyrazole derivatives showed higher efficacy than ibuprofen .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameMolecular FormulaKey Biological Activity
Compound AC₁₁H₁₂F₃N₃O₂Anti-inflammatory
Compound BC₁₂H₁₄F₃N₃O₂Pain relief
Compound CC₁₃H₁₆F₃N₃O₂Antimicrobial

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